molecular formula C12H22O3 B14195863 Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol CAS No. 832712-01-3

Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol

Cat. No.: B14195863
CAS No.: 832712-01-3
M. Wt: 214.30 g/mol
InChI Key: VMTWYHMNRKYJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is an organic compound with the molecular formula C₁₂H₂₂O₃ It is a derivative of acetic acid and cyclohexen-1-ol, featuring a 2-methylpropyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol typically involves the reaction of 2-(2-methylpropyl)cyclohexen-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2-(2-methylpropyl)cyclohexen-1-one followed by acetylation. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: A related compound with similar structural features but lacking the acetic acid moiety.

    2-Cyclohexen-1-one: Another similar compound with a ketone functional group instead of an alcohol.

    2-(2-Methylpropyl)cyclohexanone: A structurally related compound with a ketone group.

Uniqueness

Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is unique due to its combination of acetic acid and cyclohexen-1-ol moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

832712-01-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2-(2-methylpropyl)cyclohexen-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-8(2)7-9-5-3-4-6-10(9)11;1-2(3)4/h8,11H,3-7H2,1-2H3;1H3,(H,3,4)

InChI Key

VMTWYHMNRKYJGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(CCCC1)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.